![molecular formula C13H17NO4 B2741076 N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide CAS No. 1902957-27-0](/img/structure/B2741076.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

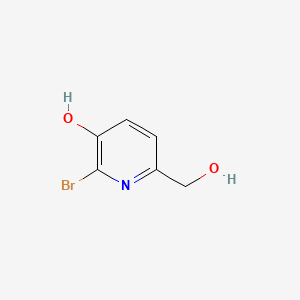

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide” is a chemical compound with the molecular formula C13H17NO4. It is not intended for human or veterinary use and is for research purposes only. It is related to a class of compounds known as dioxins and furans, which are notorious for their environmental persistence and potential toxicity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the molecular structure, including the arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis

Dioxins and furans, which are related to the compound , are known to be persistent environmental pollutants. They are created as unintended by-products from several human activities, including combustion events, industrial and municipal waste incineration practices, and certain types of chemical production .科学的研究の応用

Environmental Characteristics and Formations of Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are emerging persistent organic pollutants (POPs) with toxicities similar to or higher than notorious dioxins. Research highlights the challenges in accurately quantifying PBDD/Fs due to photolysis, thermal degradation, and interference from other compounds. The review discusses potential sources, formation mechanisms, and environmental occurrences of PBDD/Fs, aiming to improve understanding and control strategies for these and other dioxin-like POPs (Yang et al., 2021).

Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans

This article reviews the health effects of PBDDs and PBDFs, emphasizing the limited knowledge about these brominated compounds compared to their chlorinated analogs. Despite the similarity in toxicity profiles, the actual health impact and exposure scenarios of PBDDs/PBDFs remain poorly understood, highlighting a significant data gap in risk assessment (Birnbaum, Staskal, & Diliberto, 2003).

Mechanisms for Formation, Chlorination, Dechlorination, and Destruction of PCDD/Fs

This comprehensive review focuses on the mechanisms governing the formation, chlorination, dechlorination, and destruction of PCDD/Fs in thermal and combustion processes. It discusses the complexity of formation routes and the significant role of chlorination patterns in determining the congener profiles of emissions, providing insights into controlling dioxin and furan emissions (Altarawneh et al., 2009).

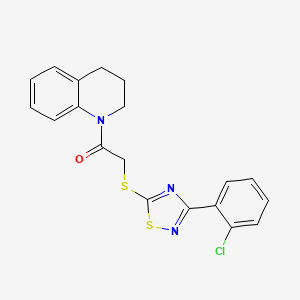

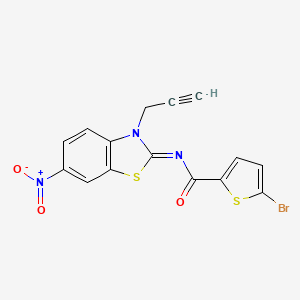

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into Potent CNS Acting Drugs

This research explores the synthesis pathways of benzimidazole, imidazothiazole, and imidazole groups and their potential modification into potent central nervous system (CNS) drugs. Highlighting the furan ring's ability to penetrate the CNS, this study contributes to the development of novel therapeutic agents for neurological disorders, demonstrating the versatile applications of complex chemical compounds (Saganuwan, 2020).

Significance of Animal Food Products as Potential Pathways of Human Exposures to Dioxins

This review emphasizes the concentration of dioxins in animal products as a major source of human exposure. It discusses the environmental pathways of dioxins into food chains and the importance of reducing environmental sources to minimize human exposure, underlining the link between industrial practices and public health (Fries, 1995).

Safety and Hazards

作用機序

Target of Action

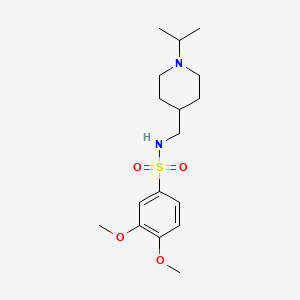

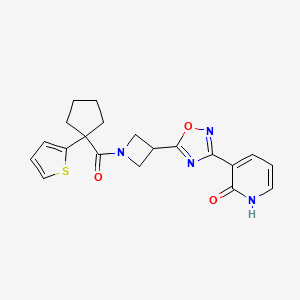

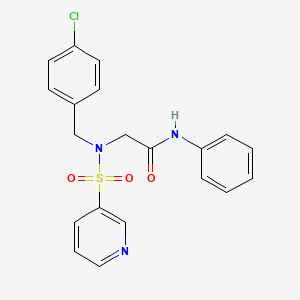

Similar compounds containing sulfonamide and benzodioxane fragments have been synthesized as potential therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Mode of Action

Similar compounds have been reported to inhibit bacterial biofilm formation . They may interact with their targets, causing changes that inhibit the growth and multiplication of bacteria .

Biochemical Pathways

Similar compounds have been reported to inhibit the formation of bacterial biofilms , which are complex communities of bacteria that play a role in many chronic infections.

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this compound is related, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown significant antibacterial activity, with some being particularly effective againstBacillus subtilis and Escherichia coli .

特性

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(9-3-4-16-8-9)14-10-1-2-11-12(7-10)18-6-5-17-11/h3-4,8,10-12H,1-2,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRIYPYSJCJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=COC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)

![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)

![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2741011.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2741014.png)

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)